Structural Differentiation from Regioisomer CAS 54549-72-3: Primary vs. Tertiary Alcohol
The target compound is a primary alcohol, unlike its closest regioisomer, 1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone (CAS 54549-72-3), which bears a tertiary alcohol [1]. This fundamental difference dictates vastly different chemical fates and binding interactions. The target compound's -CH(CH3)CH2OH group is susceptible to oxidation to a carboxylic acid or aldehyde, whereas the comparator's -C(OH)(CH3)2 group is not [1]. This distinction is crucial for any application where the hydroxyl group is a synthetic handle.
| Evidence Dimension | Alcohol substitution type and reactivity |
|---|---|
| Target Compound Data | Primary alcohol; oxidizable to aldehyde/carboxylic acid; distinct H-bonding profile [1]. |
| Comparator Or Baseline | 1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone (CAS 54549-72-3); Tertiary alcohol; not oxidizable; sterically hindered H-bonding . |
| Quantified Difference | Qualitative but absolute difference in functional group class and synthetic potential. |
| Conditions | Structural analysis based on IUPAC nomenclature and chemical class. |
Why This Matters
A researcher aiming to perform a primary alcohol-specific reaction (e.g., TEMPO oxidation or esterification) must select this compound; simple substitution with CAS 54549-72-3 will result in total synthetic failure.
- [1] PubChem. (2025). 1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one. Compound Summary, CID 12356941. View Source
